molecular formula C19H18O B3285859 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal CAS No. 81455-08-5

3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal

Cat. No.: B3285859
CAS No.: 81455-08-5
M. Wt: 262.3 g/mol
InChI Key: GBASODXOAFMONY-LRRDXXHWSA-N
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Description

3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal is an organic compound with the molecular formula C19H18O. It is characterized by the presence of a naphthalene ring and a conjugated trienal system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal typically involves multi-step organic reactions. One common method includes the aldol condensation of naphthaldehyde with a suitable enone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. Catalysts and advanced purification techniques, such as column chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The conjugated trienal system allows for electron delocalization, which can influence its reactivity and interaction with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-7-phenyl-octa-2,4,6-trienal
  • 3-Methyl-7-benzyl-octa-2,4,6-trienal
  • 3-Methyl-7-anthracen-2-yl-octa-2,4,6-trienal

Uniqueness

3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2E,4E,6E)-3-methyl-7-naphthalen-2-ylocta-2,4,6-trienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c1-15(12-13-20)6-5-7-16(2)18-11-10-17-8-3-4-9-19(17)14-18/h3-14H,1-2H3/b6-5+,15-12+,16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBASODXOAFMONY-LRRDXXHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=O)C=CC=C(C)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=O)/C=C/C=C(\C)/C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal
Reactant of Route 2
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal
Reactant of Route 3
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal
Reactant of Route 4
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal
Reactant of Route 5
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal
Reactant of Route 6
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal

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